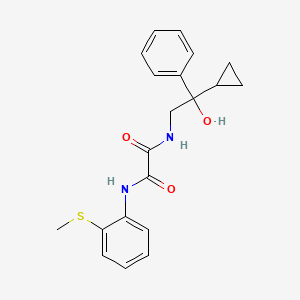
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOX is a drug candidate that has been shown to have promising results in preclinical studies for various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Polyamine Analogue-Induced Programmed Cell Death
- Study : "The role of polyamine catabolism in polyamine analogue-induced programmed cell death" (Ha et al., 1997).
- Findings : This study explores the cytotoxic activity of CPENSpm, a polyamine analogue, in inducing programmed cell death. It highlights the selective cytotoxic activity of such compounds in cancer cells, suggesting potential applications in antineoplastic therapy.
Monoamine Oxidase Inhibition
- Study : "Inhibition of monoamine oxidase by N-phenacyl-cyclopropylamine" (Fuller et al., 1978).
- Findings : This research presents the evaluation of N-phenacyl-cyclopropylamine as an inhibitor of monoamine oxidase (MAO) in rats, a key enzyme involved in neurotransmitter metabolism. The findings suggest potential applications in neurological and psychiatric disorders.
Asymmetric Synthesis Applications
- Study : "An efficient asymmetric synthesis of grenadamide" (Green et al., 2005).
- Findings : Demonstrates the use of cyclopropane in asymmetric synthesis, highlighting the chemical versatility and potential in creating various pharmaceutical agents.
Chemistry of Cyclopropyl Groups
- Study : "The Phenylthiocyclopropylsilyl Group: a Useful Latent Hydroxy Group" (Angelaud et al., 2000).
- Findings : Discusses the applications of cyclopropyl groups in organic synthesis, which can be relevant in the synthesis of complex molecules including pharmaceuticals.
Synthesis of Isothiazolone Derivatives
- Study : "MethylN-(benzylsulfonyl)oxamate as a probable intermediate in the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide" (Zlotin et al., 1999).
- Findings : This research provides insights into the synthesis of isothiazolone derivatives, important in medicinal chemistry for their potential biological activities.
Analogues of Ceramide
- Study : "Synthesis of cyclopropene analogues of ceramide and their effect on dihydroceramide desaturase" (Triola et al., 2003).
- Findings : Investigates the synthesis of cyclopropene analogues of ceramide, highlighting their potential in influencing lipid metabolism and signaling pathways, relevant in diseases like cancer and neurodegenerative disorders.
Coordination Chemistry
- Study : "Synthesis, Molecular Structure, and Reactivity of Dinuclear Copper(II) Complexes with Carboxylate-Rich Coordination Environments" (Holz et al., 1998).
- Findings : Explores the synthesis and structure of copper complexes, useful in coordination chemistry and potentially in catalysis and material science.
Adrenergic Receptor Agonists
- Study : "Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine" (Demarinis et al., 1981).
- Findings : Investigates phenylethylamine derivatives for their role as alpha-adrenergic receptor agonists, which could be relevant in cardiovascular and respiratory disorders.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-26-17-10-6-5-9-16(17)22-19(24)18(23)21-13-20(25,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,25H,11-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYCDIXDOVXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)
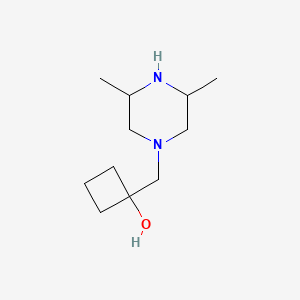
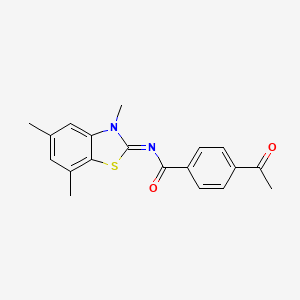

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
![1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2840867.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

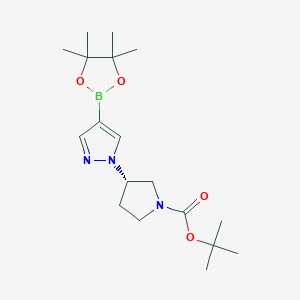
![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)
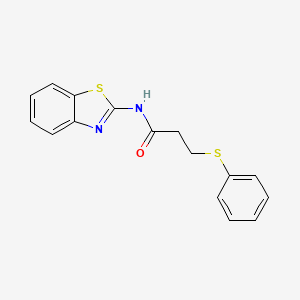
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)